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Compound of Interest |

Compound Name: 8-Methoxy Entecavir
CAS No.: 2349444-69-3
Cat. No.: B1487211
. J

From Routine Compliance (HPLC-UV) to Trace
Investigation (LC-MS/MS)
Introduction & Scientific Context

Entecavir is a guanosine nucleoside analogue used for the treatment of chronic Hepatitis B.
During synthesis and storage, the guanine moiety is susceptible to oxidative modifications.[1]
8-Methoxy Entecavir (8-OMe-ETV) is a specific impurity formed typically via oxidative
mechanisms in the presence of methanol or methoxide species, often involving the
functionalization of the C-8 position of the purine ring.[1][2][3]

Regulatory bodies (USP/EP) have stringent limits for this impurity (typically NMT 0.15% for
individual impurities).[1][3] However, its structural similarity to the parent drug and other
oxidative degradants (like 8-Hydroxy Entecavir) challenges standard separation techniques.[1]

[3]

Why This Protocol?

» Selectivity: Standard C18 methods often fail to resolve 8-OMe-ETV from 8-Hydroxy
Entecavir due to similar polarity.[1][2][3] This guide uses optimized gradient slopes and pH
control to maximize resolution (
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» Sensitivity: While HPLC-UV is sufficient for release testing, this guide provides a secondary
LC-MS/MS workflow for trace analysis (< 0.05%) required during genotoxic risk assessment
or process optimization.

Analytical Strategy & Workflow
The quantification strategy is bifurcated based on the analytical need:

» Protocol A (HPLC-UV): For Lot Release and Stability Testing (Limit of Quantitation ~0.03%).

¢ Protocol B (LC-MS/MS): For Process Characterization and Trace Analysis (Limit of
Quantitation ~1-5 ng/mL).[1][2][3]

Visual Workflow: Method Selection & Execution

Sample: Entecavir API or Product

Define Analytical Goal

N

Routine QC / Release Testing Trace Analysis / GTI Screening
(Limit > 0.05%) (Limit < 0.05%)

Protocol A: HPLC-UV (PDA) Protocol B: LC-MS/MS (MRM)
Column: C18 (L1) High Surface Area Source: ESI Positive

Mobile Phase: TFA/ACN Gradient Transition: 308.1 -> 182.1

Sample Preparation

I .
| Solvent: Water:ACN (95:5) PEIEATEIES
|
|

Calc: % w/w or ppm

Click to download full resolution via product page
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Figure 1: Decision tree for selecting the appropriate quantification method based on sensitivity

requirements.

Protocol A: High-Resolution HPLC-UV (USP/EP

Aligned)[1][2][3]

This method is the "workhorse" for quality control.[1] It is derived from USP <621> and EP

monographs but optimized for the specific resolution of the 8-methoxy congener.[1][3]

Chromatographic Conditions

Parameter Specification Rationale
C18 (L1), 250 x 4.6 mm, 5 um High carbon load required to
Column (e.g., Waters Symmetry or retain polar nucleosides.[1][2]

Agilent Zorbax SB-C18)

[3]

Mobile Phase A

0.1% Trifluoroacetic Acid (TFA)
in Water

TFA suppresses silanol activity
and ionizes the basic guanine,
improving peak shape.[1]

Mobile Phase B

0.1% Trifluoroacetic Acid (TFA)

in Acetonitrile

Matches ionic strength of MPA,;
ACN provides stronger elution
strength than MeOH.[1][3]

Standard backpressure

Flow Rate 1.0 mL/min
management.[1][2][3]
Controls mass transfer
Column Temp 30°C £ 2°C o
kinetics.[1][2][3]
) Max absorption for the guanine
Detection UV at 254 nm
chromophore.[1]
o High volume to ensure LOQ
Injection Vol 20 pL

detection.

Gradient Program
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Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 99 1 Initial Hold
Shallow gradient for
15.0 90 10 ) N
polar impurities
Elution of 8-Methoxy
35.0 70 30 )
Entecavir
40.0 30 70 Wash
45.0 99 1 Re-equilibration

System Suitability Criteria

e Resolution (

): NLT 2.0 between Entecavir and 8-Methoxy Entecavir (Note: 8-OMe-ETV typically elutes
after Entecavir due to increased hydrophobicity of the methoxy group).

» Tailing Factor: NMT 1.5 for the Entecavir peak.[1][3][4]
¢ % RSD: NMT 2.0% for replicate injections of the standard.

Protocol B: Ultra-Sensitive LC-MS/MS[1][2][3]

Use this protocol when quantifying 8-Methoxy Entecavir at ppm levels (e.g., cleaning
validation or genotoxic impurity screening).

Mass Spectrometry Parameters (ESI+)

« lonization: Electrospray lonization (ESI), Positive Mode.[1][3][5]
e Scan Type: Multiple Reaction Monitoring (MRM).[1][2][3]
e Compound: 8-Methoxy Entecavir (MW 307.3).[1][2][3][6]

e Precursor lon:
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308.1

MRM Transitions:

. Q1 Mass Q3 Mass Collision ]
Transition Role Mechanism
(Da) (Da) Energy (eV)

Loss of sugar
moiety
(cyclopentyl)
Quantifier 308.1 182.1 25 Quant to yield 8-
methoxyguan

ine base.[1]

[2](3]

Further
. fragmentation
Qualifier 308.1 150.1 40 Qual _
of the purine

ring.[1]

(Note: Entecavir [M+H]+ 278.1 transitions to 152.[1][3]1. The +30 Da shift in both precursor and
product ion confirms the modification is on the nucleobase.)[1]

LC Conditions (UHPLC)

e Column: C18 (100 x 2.1 mm, 1.7 um).[1][3]

e Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1][2][3]

» Mobile Phase B: Acetonitrile.[1][2][3][4][71[8][9]

o Gradient: Steep gradient (5% B to 50% B in 5 mins) is acceptable as MS provides specificity.
Sample Preparation & Stability

Critical Warning: Do not use Methanol as the primary diluent.[1][3]

e Reasoning: Entecavir can undergo solvolysis or oxidative methoxylation in methanol under
stress (sonication/heat), artificially generating 8-Methoxy Entecavir during sample prep.[1]
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[2][3]

o Recommended Diluent: Water : Acetonitrile (95 : 5 v/v).[1][2][3]
Protocol:

o Stock Preparation: Dissolve 8-Methoxy Entecavir Reference Standard in Diluent to 100
pg/mL.

e Sample Extraction:

[¢]

Weigh 50 mg Entecavir API.[1]

Transfer to 50 mL volumetric flask.

o

[e]

Add 30 mL Diluent.[1][3][10] Sonicate for 5 mins (maintain temp < 25°C).

o

Dilute to volume.[1][3][8][10] Mix well.

[¢]

Filter through 0.22 um PVDF filter (Discard first 2 mL).[1][3]

Formation Mechanism

Understanding the formation aids in root cause analysis.[1] The 8-position of guanine is
electron-deficient and susceptible to nucleophilic attack by methoxide radicals or direct
oxidation followed by methylation.[1][2][3]

Entecavir +[0]/ROS i Oxidative Intermediate i V(0 s WV O TIy 8-Methoxy Entecavir
(Guanine Base) i (8-Oxo / Radical) E (Impurity E)

Click to download full resolution via product page

Figure 2: Proposed formation pathway of 8-Methoxy Entecavir via oxidative activation and
methoxylation.[1][2][3]
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e European Pharmacopoeia (Ph.[1][3][11] Eur.). Entecavir Monohydrate Monograph 2815.
Strasbourg, France: EDQM.[1][3] (Defines Impurity E and system suitability). Available at:
[Link][2][3]

¢ United States Pharmacopeia (USP). Entecavir: Organic Impurities Procedure. USP-NF
Online.[1][2][3][4] (Specifies C18 L1 column and TFA gradients). Available at: [Link][2][3]

 Ramesh, T, et al. "LC-MS/MS method for the characterization of the forced degradation
products of Entecavir." Journal of Separation Science, 2014.[1][9] (Describes fragmentation
patterns of Entecavir degradants). Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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